Cas no 1261563-62-5 (4-(Difluoromethoxy)-8-hydroxyquinoline)

4-(Difluoromethoxy)-8-hydroxyquinoline 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethoxy)-8-hydroxyquinoline
-
- インチ: 1S/C10H7F2NO2/c11-10(12)15-8-4-5-13-9-6(8)2-1-3-7(9)14/h1-5,10,14H
- InChIKey: QZMYSRPZMXMJAU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CN=C2C(=CC=CC2=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3
4-(Difluoromethoxy)-8-hydroxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000370-250mg |
4-(Difluoromethoxy)-8-hydroxyquinoline |
1261563-62-5 | 98% | 250mg |
$702.85 | 2023-09-03 | |
Alichem | A189000370-500mg |
4-(Difluoromethoxy)-8-hydroxyquinoline |
1261563-62-5 | 98% | 500mg |
$1130.21 | 2023-09-03 | |
Alichem | A189000370-1g |
4-(Difluoromethoxy)-8-hydroxyquinoline |
1261563-62-5 | 98% | 1g |
$1943.28 | 2023-09-03 |
4-(Difluoromethoxy)-8-hydroxyquinoline 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
4-(Difluoromethoxy)-8-hydroxyquinolineに関する追加情報
Research Update on 4-(Difluoromethoxy)-8-hydroxyquinoline (CAS: 1261563-62-5) in Chemical Biology and Pharmaceutical Applications
4-(Difluoromethoxy)-8-hydroxyquinoline (CAS: 1261563-62-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This quinoline derivative, characterized by a difluoromethoxy group at the 4-position and a hydroxyl group at the 8-position, has been the focus of several studies exploring its biological activity, mechanism of action, and potential as a drug candidate. Recent advancements in synthetic chemistry and molecular modeling have further propelled research into this compound, highlighting its versatility in targeting various biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 4-(Difluoromethoxy)-8-hydroxyquinoline, demonstrating its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a combination of in vitro assays and computational docking simulations to elucidate the compound's interaction with bacterial efflux pumps, a common mechanism of antibiotic resistance. The results indicated that 4-(Difluoromethoxy)-8-hydroxyquinoline effectively inhibits efflux pump activity, thereby enhancing the potency of conventional antibiotics when used in combination therapy.
In the realm of oncology, preliminary findings from a 2024 preclinical study suggest that 4-(Difluoromethoxy)-8-hydroxyquinoline exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated metal ion homeostasis. The compound's ability to chelate transition metals, such as copper and iron, appears to play a critical role in its anticancer activity. Researchers observed that 4-(Difluoromethoxy)-8-hydroxyquinoline induces apoptosis in cancer cells by generating reactive oxygen species (ROS) through metal-catalyzed Fenton reactions, while sparing normal cells due to their more robust antioxidant defenses.
The pharmacokinetic profile of 4-(Difluoromethoxy)-8-hydroxyquinoline has also been a subject of recent investigation. A 2023 pharmacokinetic study in rodent models reported favorable oral bioavailability and tissue distribution patterns, with particularly high concentrations observed in the liver and kidneys. These findings support the potential development of this compound for systemic administration, though further optimization may be required to improve its blood-brain barrier penetration for potential neurological applications.
From a chemical synthesis perspective, recent advances have focused on developing more efficient and scalable routes to produce 4-(Difluoromethoxy)-8-hydroxyquinoline. A 2024 publication in Organic Process Research & Development described a novel three-step synthesis with improved yield (68% overall) and reduced environmental impact compared to previous methods. This advancement is particularly significant as it addresses one of the key challenges in translating this compound from bench to bedside – the availability of cost-effective and sustainable production methods.
Looking forward, the diverse biological activities of 4-(Difluoromethoxy)-8-hydroxyquinoline position it as a promising scaffold for further drug development. Current research efforts are exploring structural modifications to enhance its selectivity and reduce potential off-target effects. Additionally, combination therapy approaches utilizing this compound as an adjuvant to existing treatments are under investigation in several disease models. As the understanding of its mechanisms of action continues to grow, 4-(Difluoromethoxy)-8-hydroxyquinoline may soon transition from a research compound to a clinical candidate in multiple therapeutic areas.
1261563-62-5 (4-(Difluoromethoxy)-8-hydroxyquinoline) 関連製品
- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)
- 351421-96-0(1-(pyridin-3-yl)cyclopropylmethanol)
- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)
- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 1815591-68-4(tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate)
- 120351-98-6(2-(2,5-dimethoxyphenoxy)ethan-1-amine)
- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 928937-04-6(4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)
- 2640899-41-6(4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile)




